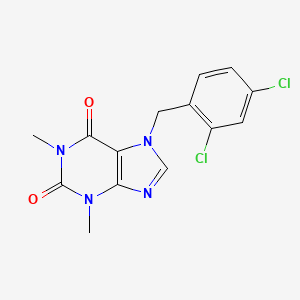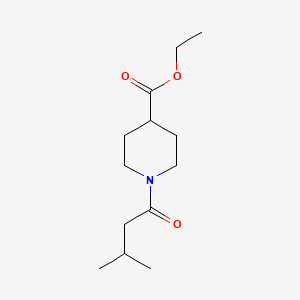![molecular formula C17H17NO5S B5568783 ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)
ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate, also known as EAMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer research. EAMPT is a thiophene-based derivative that has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
科学的研究の応用
Anti-Proliferative Activity and Tumor Cell Selectivity
Ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity. Simplification of the molecule structure enhances tumor selectivity, with some derivatives showing mid-nanomolar range activity with significant tumor cell selectivity, especially against T-lymphoma, prostate, kidney, and hepatoma tumor cells. This selectivity is not due to differential drug uptake by tumor cells but may be related to specific intracellular targeting, including the endoplasmic reticulum (Thomas et al., 2017).
Synthesis and Biological Activities
Research into this compound and its derivatives includes efforts towards efficient synthesis and evaluation of biological activities. These compounds serve as precursors or intermediates in synthesizing a wide range of biologically active substances, including antimicrobial agents. Various studies have focused on developing novel synthetic routes and assessing the antimicrobial properties of these compounds, indicating their potential in creating new therapeutic agents with significant antimicrobial activities (Faty et al., 2010).
Antimicrobial Activity
This compound derivatives have been synthesized and tested for in vitro antimicrobial activity. Some derivatives have shown more potency than standard drugs against specific fungal strains, highlighting their potential as effective antimicrobial agents. This research emphasizes the importance of structural modifications in enhancing the antimicrobial efficacy of thiophene derivatives, offering insights into the development of new antimicrobial agents (Mabkhot et al., 2015).
特性
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(phenoxycarbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-4-22-16(20)13-10(2)14(11(3)19)24-15(13)18-17(21)23-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYMKMBRSASDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)


![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)



![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)
